molecular formula C13H10ClFN2O B12241745 2-chloro-6-fluoro-N-[(pyridin-2-yl)methyl]benzamide

2-chloro-6-fluoro-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B12241745
M. Wt: 264.68 g/mol
InChI Key: YDWQTZLGSFLRLA-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[(pyridin-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a pyridin-2-ylmethyl group attached to the amide nitrogen. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[(pyridin-2-yl)methyl]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Nucleophilic Substitution: The starting material, 2-chloro-6-fluorobenzoyl chloride, undergoes nucleophilic substitution with pyridin-2-ylmethanamine to form the intermediate this compound.

    Amidation: The intermediate is then subjected to amidation under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include nucleophiles such as amines or alkoxides.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-6-fluoro-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use. Researchers study these interactions to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluoro-N-[(pyridin-3-yl)methyl]benzamide
  • 2-chloro-6-fluoro-N-[(pyridin-4-yl)methyl]benzamide
  • 2-chloro-6-fluoro-N-[(pyridin-2-yl)ethyl]benzamide

Comparison

Compared to similar compounds, 2-chloro-6-fluoro-N-[(pyridin-2-yl)methyl]benzamide is unique due to the specific positioning of the pyridin-2-ylmethyl group. This positioning can influence the compound’s reactivity, biological activity, and overall properties. For example, the presence of the pyridin-2-ylmethyl group may enhance the compound’s ability to interact with certain biological targets, making it more effective in specific applications.

Properties

Molecular Formula

C13H10ClFN2O

Molecular Weight

264.68 g/mol

IUPAC Name

2-chloro-6-fluoro-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C13H10ClFN2O/c14-10-5-3-6-11(15)12(10)13(18)17-8-9-4-1-2-7-16-9/h1-7H,8H2,(H,17,18)

InChI Key

YDWQTZLGSFLRLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=C(C=CC=C2Cl)F

Origin of Product

United States

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